N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide
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Overview
Description
N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the piperazine and pyridine rings through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process analytical technology (PAT) can help in monitoring the reaction progress and ensuring quality control.
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and specificity are crucial for understanding its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]benzamide
- 2-oxo-2-(1,3-thiazol-2-ylamino)ethyl 1-piperidinecarbodithioate
Uniqueness
N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is unique due to its combination of the thiazole, pyridine, and piperazine rings, which confer specific chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Biological Activity
N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole moiety, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, summarizing relevant research findings and case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure incorporates a thiazole ring, which enhances its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies. Key findings are summarized below:
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been reported to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. In a study evaluating thiazole derivatives, several compounds demonstrated minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against Gram-positive bacteria .
Anticancer Properties
The compound has also shown promise in anticancer applications. In vitro studies revealed that thiazole-containing compounds can induce apoptosis in cancer cells. For example, a related thiazole derivative displayed IC50 values below 10 µM against several cancer cell lines, indicating potent cytotoxicity . The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Anti-inflammatory Effects
Thiazole derivatives have been identified as potential inhibitors of cyclooxygenase (COX) enzymes, which play a critical role in inflammation. A series of thiazole compounds were synthesized and evaluated for their ability to inhibit COX enzymes, with some exhibiting IC50 values in the nanomolar range . This suggests that this compound may possess anti-inflammatory properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites. For example, it has been shown to inhibit COX enzymes and other targets involved in inflammatory responses.
- Receptor Modulation : It may interact with specific cell surface receptors, influencing cellular signaling pathways that regulate growth and apoptosis.
- Pathway Interference : The compound can affect various biochemical pathways by interacting with proteins involved in cell cycle regulation and apoptosis.
Case Studies
Several studies have explored the biological activity of this compound:
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazole derivatives against Mycobacterium tuberculosis. Among the tested compounds, those similar to this compound exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM .
Study 2: Cytotoxicity Assessment
In another investigation focused on anticancer activity, derivatives were tested against human cancer cell lines (e.g., HEK293). The results indicated that most active compounds were non-toxic to normal human cells while maintaining significant cytotoxicity against cancer cells .
Comparative Analysis
To better understand the potential of this compound relative to similar compounds, a comparison table is presented below:
Properties
Molecular Formula |
C15H18N6O2S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C15H18N6O2S/c22-13(19-14-17-5-10-24-14)11-18-15(23)21-8-6-20(7-9-21)12-3-1-2-4-16-12/h1-5,10H,6-9,11H2,(H,18,23)(H,17,19,22) |
InChI Key |
QRDYXCDWUMNFNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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